molecular formula C9H11NO5 B8028276 1,2,4-Trimethoxy-3-nitrobenzene

1,2,4-Trimethoxy-3-nitrobenzene

Cat. No.: B8028276
M. Wt: 213.19 g/mol
InChI Key: VTQJJNUGVFKMSU-UHFFFAOYSA-N
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Description

1,2,4-Trimethoxy-3-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with three methoxy (-OCH₃) groups at positions 1, 2, and 4, and a nitro (-NO₂) group at position 3. Nitroaromatics are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science, where substituent positions significantly influence reactivity, stability, and biological activity .

Properties

IUPAC Name

1,2,4-trimethoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJJNUGVFKMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethoxy-3-nitrobenzene can be synthesized through a multi-step process starting from readily available precursors. One common method involves the nitration of 1,2,4-trimethoxybenzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through processes such as recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethoxy-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a suitable solvent.

Major Products

    Reduction: 1,2,4-Trimethoxy-3-aminobenzene.

    Substitution: Depending on the nucleophile, various substituted derivatives of 1,2,4-trimethoxybenzene.

Scientific Research Applications

1,2,4-Trimethoxy-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific biochemical pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-trimethoxy-3-nitrobenzene depends on the specific context in which it is used. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to its conversion into an amino group. The methoxy groups can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects, thereby affecting the overall reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 1,2,3-Trimethoxy-4-nitrobenzene (CAS 102872-41-3)

This positional isomer shares the same molecular formula (C₉H₁₁NO₅) and molecular weight (213.19 g/mol) but differs in substituent arrangement. Key distinctions include:

  • Substituent Positions: The nitro group in 1,2,3-Trimethoxy-4-nitrobenzene occupies position 4, while methoxy groups are at 1, 2, and 3.
  • Stability : The steric hindrance and electronic effects of the nitro group in position 4 may reduce stability compared to the 1,2,4-trimethoxy-3-nitro isomer.

Comparison with 1,2,4-Trimethoxybenzene (Parent Compound)

The parent compound lacks the nitro group, resulting in distinct properties:

  • Molecular Formula: C₉H₁₂O₃ (vs. C₉H₁₁NO₅ for the nitro derivative).
  • Reactivity : The absence of the electron-withdrawing nitro group enhances the electron density of the aromatic ring, making 1,2,4-Trimethoxybenzene more reactive toward electrophiles.
  • Applications: Used as a precursor in natural product synthesis (e.g., lignans and flavonoids) due to its methoxy-rich structure .

Comparison with 2,4,6-Trinitrotoluene (TNT; CAS 118-96-7)

While TNT (2-methyl-1,3,5-trinitrobenzene) is a nitroaromatic explosive, key differences from 1,2,4-Trimethoxy-3-nitrobenzene include:

  • Substituent Types : TNT features three nitro groups and a methyl group, whereas this compound has three methoxy groups and one nitro group.
  • Stability and Hazard : TNT’s high nitro content confers explosive properties, while the methoxy groups in this compound likely stabilize the compound, reducing detonation risks .

Data Table: Key Properties of Compared Compounds

Property This compound (Hypothetical) 1,2,3-Trimethoxy-4-nitrobenzene 1,2,4-Trimethoxybenzene 2,4,6-Trinitrotoluene (TNT)
Molecular Formula C₉H₁₁NO₅ C₉H₁₁NO₅ C₉H₁₂O₃ C₇H₅N₃O₆
Molecular Weight (g/mol) 213.19 (estimated) 213.19 168.19 227.13
Key Substituents -OCH₃ (1,2,4); -NO₂ (3) -OCH₃ (1,2,3); -NO₂ (4) -OCH₃ (1,2,4) -NO₂ (2,4,6); -CH₃ (1)
Primary Use Research chemical (inferred) Lab synthesis intermediate Organic synthesis precursor Explosive, military applications
Hazard Profile Not classified (data lacking) Lab use only Low toxicity Explosive, toxic

Research Findings and Implications

  • Electronic Effects : The nitro group in this compound deactivates the aromatic ring, directing further substitutions to specific positions. This contrasts with the parent compound, where methoxy groups activate the ring .
  • Synthetic Challenges : Positional isomers like 1,2,3-Trimethoxy-4-nitrobenzene require precise reaction conditions to avoid regioisomeric byproducts, highlighting the importance of substituent directing effects .
  • Toxicity Considerations: Unlike TNT, which exhibits neurotoxic and carcinogenic properties, methoxy-nitrobenzene derivatives are less studied for toxicity but may pose lower risks due to reduced nitro group density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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